molecular formula C5H5NOS B1397430 1-(Isothiazol-3-yl)ethanone CAS No. 88511-35-7

1-(Isothiazol-3-yl)ethanone

Cat. No.: B1397430
CAS No.: 88511-35-7
M. Wt: 127.17 g/mol
InChI Key: UVLNTEYLVSFUIH-UHFFFAOYSA-N
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Description

“1-(Isothiazol-3-yl)ethanone” is a synthetic compound with a molecular formula of C5H5NOS . It belongs to the family of isothiazoles, which are organic compounds containing a five-membered heterocyclic ring .


Synthesis Analysis

Isothiazol-3 (2H)-ones, which include “this compound”, have been reported to be synthesized by oxidative cyclization of thiomalonamide derivatives, amides of 3-thionocarboxylic acids, and 4,5-dithiaoctanediamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring, which is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazol-3 (2H)-ones are known for their remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization in Agricultural Fungicide Development : H. Ji et al. (2017) explored the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the production of prothioconazole, a promising agricultural fungicide. This research highlights the utility of 1-(Isothiazol-3-yl)ethanone derivatives in fungicide development with high yield and purity under mild conditions suitable for industrial application (H. Ji et al., 2017).

Pharmaceutical Applications

  • Antimicrobial Activity : Atul K. Wanjari (2020) studied the antimicrobial properties of a compound synthesized from this compound derivatives. This research contributes to understanding the potential pharmaceutical applications of these compounds, particularly in the development of new antimicrobial agents (Atul K. Wanjari, 2020).

  • Cytotoxicity Studies for Biological Applications : M. Govindhan et al. (2017) investigated the cytotoxicity of a synthesized compound from this compound, contributing to the understanding of its biological applications and pharmacokinetics nature (M. Govindhan et al., 2017).

Industrial and Material Science Applications

  • Corrosion Inhibition in Industrial Applications : Q. Jawad et al. (2020) researched the use of this compound derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments. This research is significant for industrial applications, particularly in the maintenance of metal structures and components (Q. Jawad et al., 2020).

  • Synthesis of Novel Compounds for Materials Science : D. Romani et al. (2015) explored the structural, topological, and vibrational properties of isothiazole derivatives, including this compound, for their potential use in materials science. This research contributes to the understanding of the physical properties of these compounds, which can be applied in the development of new materials (D. Romani et al., 2015).

Safety and Hazards

Despite their effectiveness as biocides, isothiazolinones, which include “1-(Isothiazol-3-yl)ethanone”, are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .

Biochemical Analysis

Biochemical Properties

1-(Isothiazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity and thereby exerting its biocidal effects. For instance, this compound is known to inhibit proteases, which are enzymes that break down proteins . This inhibition can disrupt essential cellular processes in microorganisms, leading to their death. Additionally, the compound interacts with other biomolecules such as nucleic acids, further contributing to its antimicrobial activity.

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, this compound can alter the normal functioning of cells, leading to changes in metabolic flux and energy production . Furthermore, the compound’s interaction with nucleic acids can result in changes in gene expression, potentially leading to cell death or altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be either reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with nucleic acids, leading to the activation or repression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in industrial and medical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biocidal effects. It is crucial to determine the optimal dosage to balance efficacy and safety in practical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound, making it essential to understand its metabolism for safe and effective use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biological activity. Understanding these transport mechanisms is crucial for optimizing the use of this compound in different applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy. Additionally, the subcellular distribution of this compound can influence its stability and degradation, affecting its long-term effects on cellular functions.

Properties

IUPAC Name

1-(1,2-thiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNTEYLVSFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-35-7
Record name 1-(1,2-thiazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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